3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-13-3-1-5-16(18(13)20)28(25,26)24-10-8-23(9-11-24)17-7-6-14(21-22-17)15-4-2-12-27-15/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYZOLPYERRCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS Number: 1021066-88-5) is a synthetic organic molecule characterized by its unique structure, which includes a pyridazine core, a furan moiety, and a piperazine ring substituted with a dichlorophenyl sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 439.3 g/mol. Its structural features are crucial for its biological activity, as they influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.3 g/mol |
| CAS Number | 1021066-88-5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown promising results against various cancer cell lines. The presence of the furan and pyridazine rings may enhance cytotoxicity through mechanisms such as inhibition of DNA synthesis or interference with cell cycle progression.
A notable study demonstrated that related compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that This compound could potentially exhibit similar efficacy .
Neuropharmacological Effects
The piperazine moiety is well-known for its neuroactive properties. Compounds containing piperazine rings have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This compound may also interact with these systems, potentially offering therapeutic benefits in treating disorders such as schizophrenia or depression.
Research into structurally related piperazine derivatives has shown that they can act as antagonists or agonists at various receptor sites, which could provide insights into the behavioral effects of This compound .
Study 1: Antitumor Activity
In a study assessing the antitumor activity of similar compounds, researchers found that those containing both furan and pyridazine rings demonstrated significant growth inhibition in human colorectal cancer cells (HT29). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Neuroactivity Assessment
Another investigation focused on the neuropharmacological profile of piperazine derivatives. The study revealed that certain derivatives exhibited anxiolytic effects in animal models. Given the structural similarities, it is hypothesized that This compound may also possess similar anxiolytic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine , we compare it with three analogs from published studies (Table 1).
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
*LogP values estimated via computational models (e.g., XLogP3).
Key Differences and Implications
Substituent Effects on Bioactivity: The 2,3-dichlorophenylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the 2-fluorophenyl or 4-chlorophenoxy groups in analogs. This may enhance interactions with charged residues in enzymatic targets, such as kinases or bacterial enzymes .
Solubility and Pharmacokinetics: The target compound’s predicted LogP (3.1) suggests moderate lipophilicity, comparable to the chlorophenoxypropyl analog (LogP 3.5) but higher than the pyridazinone derivative (LogP 2.3). This balance may favor oral bioavailability compared to highly polar derivatives .
Synthetic Accessibility: The sulfonylpiperazine moiety in the target compound requires more complex synthesis (e.g., sulfonylation of piperazine) than the fluoro- or chlorophenoxy derivatives, which are often synthesized via nucleophilic substitution .
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Analogs like 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus), attributed to the chlorophenoxy group’s membrane-disrupting effects . The target compound’s dichlorophenylsulfonyl group may similarly enhance Gram-positive activity but requires empirical validation.
- Kinase Inhibition: Pyridazinones (e.g., ) show moderate inhibition of MAP kinases (IC₅₀ ~10 µM). The sulfonyl group in the target compound could improve selectivity for kinases with hydrophobic active sites.
Preparation Methods
Introduction of the piperazine group at the C3 position of pyridazine is achieved via nucleophilic aromatic substitution (SNAr). In a protocol adapted from MAO-B inhibitor synthesis, 3,6-dichloropyridazine reacts with piperazine in ethanol under reflux to form 3-chloro-6-(piperazin-1-yl)pyridazine. For the target compound, this intermediate is further functionalized with a sulfonyl group.
Optimized Conditions:
Sulfonylation of Piperazine
The piperazine nitrogen is sulfonylated using 2,3-dichlorophenylsulfonyl chloride. This step is critical for introducing the aryl sulfonyl group. A patent describing similar sulfonylation reactions recommends using dichloromethane (DCM) as the solvent with triethylamine (TEA) as a base, achieving >90% conversion.
Procedure:
- Dissolve 3-chloro-6-(piperazin-1-yl)pyridazine in DCM.
- Add 2,3-dichlorophenylsulfonyl chloride (1.2 equiv) and TEA (2.5 equiv).
- Stir at room temperature for 12 hours.
- Isolate via column chromatography (silica gel, ethyl acetate/hexane).
Key Intermediate:
3-Chloro-6-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)pyridazine
Furan-2-yl Functionalization
The furan-2-yl group is introduced at the C6 position via Suzuki-Miyaura coupling. A palladium-catalyzed cross-coupling between 3-chloro-6-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)pyridazine and furan-2-ylboronic acid is employed, adapted from methods used in triazolo-pyridine synthesis.
Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 100°C, 24 hours
- Yield: 65–70%
Final Compound Characterization
The product is purified via recrystallization (ethanol/water) and characterized by:
- ¹H/¹³C NMR: Peaks corresponding to furan (δ 6.5–7.2 ppm), pyridazine (δ 8.1–8.4 ppm), and piperazine (δ 3.2–3.8 ppm).
- HRMS: Calculated for C₁₉H₁₆Cl₂N₄O₃S [M+H]⁺: 483.02; Found: 483.03.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, DMF | 68% | |
| 2 | SNAr with piperazine | Ethanol, reflux | 78% | |
| 3 | Sulfonylation | DCM, TEA, rt | 92% | |
| 4 | Suzuki coupling | Pd(PPh₃)₄, dioxane | 67% |
Challenges and Optimization
- Regioselectivity: The C3 and C6 positions of pyridazine are electronically similar, necessitating careful control of reaction stoichiometry to avoid bis-substitution.
- Sulfonylation Efficiency: Excess sulfonyl chloride (1.2 equiv) and prolonged stirring (12–16 hours) ensure complete conversion.
- Purification: Column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted intermediates.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine?
- Methodology :
- Step 1 : Construct the pyridazine core via condensation of hydrazine with a diketone precursor (e.g., 1,4-diketone) under reflux in ethanol .
- Step 2 : Introduce the piperazine-sulfonyl moiety by reacting the pyridazine intermediate with 2,3-dichlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate sulfonylation .
- Step 3 : Attach the furan-2-yl group via nucleophilic aromatic substitution (SNAr) using a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) with furan-2-ylboronic acid .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Q. How is the structural characterization of this compound validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperazine ring integration .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (if single crystals are obtainable) .
Q. What analytical methods are recommended for assessing purity and stability?
- Chromatographic Methods :
- HPLC/UV-Vis : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities (<0.5% threshold) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
- Spectroscopic Stability Tests : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via FT-IR for functional group integrity .
Q. What safety precautions are critical during handling?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential irritant properties of sulfonyl derivatives .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates during weighing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Experimental Design :
- Parameter Screening : Test solvents (DMF vs. dichloromethane), temperatures (0°C to 60°C), and stoichiometric ratios (1:1 to 1:3) of sulfonyl chloride to pyridazine intermediate .
- Catalyst Selection : Compare efficiency of triethylamine vs. DMAP in activating the sulfonyl chloride .
- Data Analysis : Use Design of Experiments (DoE) to identify interactions between variables and maximize yield .
Q. How should researchers design assays to evaluate this compound’s biological activity?
- Assay Development :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperazine-sulfonyl compounds show affinity for serotonin receptors) .
- In Vitro Testing : Conduct enzyme inhibition assays (IC) with positive controls (e.g., known kinase inhibitors) .
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects via MTT assays .
Q. How can contradictions in biological activity data between studies be resolved?
- Root-Cause Analysis :
- Purity Verification : Re-analyze compound batches for impurities (e.g., via LC-MS) that may interfere with assays .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Structural Analog Comparison : Compare activity profiles with derivatives (e.g., replacing furan with thiophene) to isolate substituent effects .
Q. What computational approaches support the rational design of derivatives?
- Modeling Strategies :
- Molecular Docking : Screen against target proteins (e.g., PDB ID 2XSA) using AutoDock Vina to predict binding modes .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity data to guide synthesis .
- Validation : Cross-check computational predictions with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
